2-(2-Propoxyethoxy)aniline
Overview
Description
2-(2-Propoxyethoxy)aniline is a specialty product for proteomics research . It has a molecular formula of C11H17NO2 and a molecular weight of 195.26 .
Synthesis Analysis
The synthesis of anilines, including 2-(2-Propoxyethoxy)aniline, involves various methods and applications. Classical and modern approaches are used, providing an overview of the reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates . Aniline synthesis is a potentially transformative reaction that uses light and two transition-metal catalysts to make products known as anilines .Molecular Structure Analysis
The molecular structure of 2-(2-Propoxyethoxy)aniline is represented by the formula C11H17NO2 . This compound has a molecular weight of 195.26 g/mol .Chemical Reactions Analysis
Anilines, including 2-(2-Propoxyethoxy)aniline, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .Scientific Research Applications
Proteomics Research
2-(2-Propoxyethoxy)aniline is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein expression, the study of protein-protein interactions, and the identification of novel protein biomarkers.
Pharmaceutical Testing
This compound is also used in pharmaceutical testing . It could be used as a reference standard in the testing process to ensure the accuracy of the results. Reference standards are substances with a known amount of a specific compound, which are used to calibrate the equipment and validate the methods used in pharmaceutical testing.
properties
IUPAC Name |
2-(2-propoxyethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-7-13-8-9-14-11-6-4-3-5-10(11)12/h3-6H,2,7-9,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWRXRQJZFGKEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propoxyethoxy)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.